tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
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Description
The compound is a spiro compound, which is a type of compound where two rings share a single atom. The “tert-butyl” part suggests the presence of a tertiary butyl group, which is a functional group with the formula -C(CH3)3. The “azetidine” part suggests a four-membered ring containing three carbon atoms and one nitrogen atom. The “indole” part suggests a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine and indole rings, and the attachment of the tert-butyl group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure would be quite complex due to the presence of multiple rings and the spiro configuration. The exact structure would depend on the specific locations of the rings and the tert-butyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The presence of the nitrogen in the azetidine and indole rings could allow for reactions involving the nitrogen. The tert-butyl group could also potentially undergo reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of the nitrogen in the rings could potentially make the compound a base. The tert-butyl group could make the compound more hydrophobic .Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate involves the reaction of an indole derivative with an azetidine derivative in the presence of a suitable catalyst.", "Starting Materials": [ "Indole-2-carboxylic acid", "tert-butyl 3-oxobutanoate", "Ethyl chloroacetate", "Sodium hydride", "Ethanol", "Triethylamine", "Benzaldehyde", "2,2-dimethyl-1,3-dioxane-4,6-dione", "Methanesulfonic acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Indole-2-carboxylic acid is reacted with tert-butyl 3-oxobutanoate and ethyl chloroacetate in the presence of sodium hydride and ethanol to form a 3-(tert-butoxycarbonyl)indole derivative.", "The 3-(tert-butoxycarbonyl)indole derivative is then reacted with an azetidine derivative in the presence of triethylamine and benzaldehyde to form the desired spiro compound.", "The spiro compound is then treated with 2,2-dimethyl-1,3-dioxane-4,6-dione and methanesulfonic acid to form the corresponding lactam.", "The lactam is then treated with sodium hydroxide and hydrogen gas in the presence of palladium on carbon to remove the tert-butyl protecting group and form the final product, tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate." ] } | |
CAS RN |
2060027-09-8 |
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl spiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-9-15(10-17)8-16-12-7-5-4-6-11(12)15/h4-7,16H,8-10H2,1-3H3 |
InChI Key |
OESKDQQAUJNBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=CC=CC=C23 |
Purity |
95 |
Origin of Product |
United States |
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